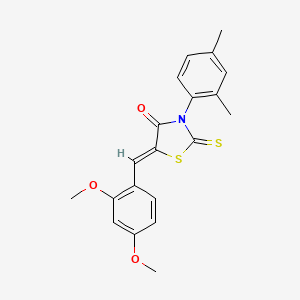

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(2,4-Dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a 2,4-dimethoxy-substituted benzylidene group at position 5 (Z-configuration) and a 2,4-dimethylphenyl substituent at position 2. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structure is stabilized by conjugation between the benzylidene moiety and the thiazolidinone ring, with the Z-configuration critical for optimizing steric and electronic interactions in biological systems. Its synthesis typically involves a Knoevenagel condensation between a rhodanine precursor and a substituted benzaldehyde under microwave or conventional heating .

Properties

Molecular Formula |

C20H19NO3S2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H19NO3S2/c1-12-5-8-16(13(2)9-12)21-19(22)18(26-20(21)25)10-14-6-7-15(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10- |

InChI Key |

USBNARIXDHMVPP-ZDLGFXPLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C |

Origin of Product |

United States |

Biological Activity

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure

The molecular formula of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is C18H23N1O3S2. The compound features a thiazolidinone core with substituents that enhance its biological activity.

Research indicates that thiazolidinones can exert their effects through various mechanisms:

- Antitumor Activity : Thiazolidinones have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases. For example, compounds similar to (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer properties .

Anticancer Activity

A series of studies have investigated the anticancer potential of thiazolidinone derivatives. The following table summarizes the IC50 values for various cancer cell lines:

These results indicate that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one possesses promising anticancer properties.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. One study indicated that thiazolidinone derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells .

Case Studies

A notable case study involved the administration of thiazolidinone derivatives in animal models to assess their efficacy in tumor reduction. Mice treated with these compounds showed a significant decrease in tumor size compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s biological and physicochemical properties are influenced by substituents on both the benzylidene and thiazolidinone moieties. Key comparisons include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxy group (electron-donating) contrasts with halogenated analogs (e.g., 4-bromo in ), which exhibit stronger photosynthetic electron transport (PET) inhibition. Methoxy groups may reduce potency but improve solubility.

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene in ) exhibit crystallographic stability via H-bonding networks, whereas methoxy groups rely on weaker van der Waals interactions.

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be moderate (comparable to ’s thiomorpholine derivative), balancing solubility and membrane permeability.

- Melting Point : While unreported, analogs with similar dimethoxybenzylidene groups (e.g., ) melt at 240–260°C, suggesting thermal stability due to conjugated π-systems.

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Schiff base formation : Reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form the imine intermediate .

- Cyclization : Introducing 2,4-dimethylphenyl isocyanate or a substituted amine to cyclize into the thiazolidinone ring. Ammonium acetate is often used as a catalyst, and the reaction is refluxed in ethanol or methanol .

- Purification : Recrystallization from DMF-acetic acid mixtures or column chromatography to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and substituent positions .

- X-ray crystallography : Resolves bond lengths (e.g., C=S at ~1.62 Å) and dihedral angles to validate stereochemistry .

- IR spectroscopy : Identifies thioxo (C=S) stretching at ~1200–1250 cm and carbonyl (C=O) at ~1700 cm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

- Substituent variation : Replace 2,4-dimethylphenyl with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impacts on bioactivity .

- Biological assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Compare with analogs like (Z)-5-benzylidene-3-(3,5-dichlorophenyl) derivatives, which show enhanced activity due to halogen substitution .

- Computational modeling : Perform molecular docking with bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding modes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

- Purity verification : Use HPLC-MS to rule out impurities or isomerization (Z vs. E) during synthesis .

- Assay standardization : Compare results across multiple assays (e.g., MTT vs. resazurin for cytotoxicity) to identify protocol-dependent variability .

- Target validation : Use CRISPR-Cas9 knockouts in cell models to confirm specificity for hypothesized targets like hemoglobin subunits .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution?

- Methoxy groups : The 2,4-dimethoxybenzylidene moiety enhances electrophilicity at the thiazolidinone C2 position, facilitating reactions with amines or thiols .

- Methyl groups : The 2,4-dimethylphenyl substituent sterically hinders nucleophilic attack at C3, directing reactivity toward the exocyclic double bond .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH and solvent polarities .

Methodological Considerations

Q. What strategies optimize yield and stereoselectivity during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance Schiff base formation .

- Temperature control : Reflux at 80–100°C minimizes byproducts like open-chain thiosemicarbazones .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.